Structural Elucidation and Synthetic Workflows for 2-(2-amino-1H-imidazol-5-yl)acetic acid: A Technical Guide
Executive Summary & Core Directive As a highly versatile heterocyclic building block, 2-(2-amino-1H-imidazol-5-yl)acetic acid occupies a privileged space in medicinal chemistry and fragment-based drug discovery (FBDD). F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Directive
As a highly versatile heterocyclic building block, 2-(2-amino-1H-imidazol-5-yl)acetic acid occupies a privileged space in medicinal chemistry and fragment-based drug discovery (FBDD). Featuring an electron-rich 2-aminoimidazole core coupled with a flexible acetic acid side chain, this molecule presents unique 3D conformational dynamics driven by tautomerism and zwitterionic equilibria.
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, 3D structural logic, and self-validating experimental workflows required to synthesize and characterize this compound. The protocols detailed herein are designed to ensure absolute scientific integrity, moving beyond theoretical chemistry into practical, bench-ready applications.
Physicochemical Profiling & 3D Structural Logic
The structural behavior of 2-(2-amino-1H-imidazol-5-yl)acetic acid is dictated by its precise molecular weight (141.13 g/mol ) and its capacity for extensive hydrogen bonding[1]. Understanding its physicochemical profile is critical for predicting its behavior in biological assays and synthetic pathways.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance in Research
Molecular Formula
C5H7N3O2
Confirmed via High-Resolution Mass Spectrometry.
Molecular Weight
141.13 g/mol
Optimal size for FBDD; allows deep penetration into tight receptor pockets.
Monoisotopic Mass
141.0538 Da
Critical parameter for accurate LC-MS/MS identification and tracking[1].
H-Bond Donors
3 (NH₂, NH, COOH)
Facilitates strong anchoring within target protein active sites.
H-Bond Acceptors
4 (N, N, C=O, C-O)
Enables complexation with transition metals and solvent molecules.
Predicted pKa (Imidazole)
~7.0
Elevated by the electron-donating 2-amino group, stabilizing the protonated state.
Predicted pKa (COOH)
~3.5
Ensures the molecule exists primarily as a zwitterion at physiological pH (7.4).
3D Conformational Dynamics & Tautomerism
In solution, the imidazole ring undergoes rapid prototropic tautomerism between the
N1−H
(1H-imidazol-5-yl) and
N3−H
(1H-imidazol-4-yl) forms. This tautomeric shift directly influences the 3D spatial orientation of the acetic acid side chain (C4-C5 bond rotation). At physiological pH, the deprotonation of the carboxylic acid and the protonation of the guanidinium-like 2-aminoimidazole system lock the molecule into a highly polar zwitterionic 3D conformation, heavily influencing its solvation shell and receptor binding kinetics[2].
Tautomeric equilibrium and 3D conformational states of 2-aminoimidazole-5-acetic acid.
Mechanistic Synthesis Protocol
To isolate 2-(2-amino-1H-imidazol-5-yl)acetic acid with high purity, researchers must carefully control the cyclocondensation environment to prevent the degradation of the sensitive 2-aminoimidazole core.
Precursor Condensation: Combine an appropriately protected alpha-haloketone (e.g., ethyl 4-chloro-3-oxobutanoate) with a slight molar excess of guanidine hydrochloride in a round-bottom flask.
Cyclization (The Causality of Acetic Acid): Suspend the mixture in glacial acetic acid and heat to 80°C for 5 hours. Causality: Glacial acetic acid acts as both a protic solvent and a mild acid catalyst. It promotes the nucleophilic attack required to form the 2-aminoimidazole ring while buffering the system against over-alkylation or oxidative degradation[3].
Ester Hydrolysis: Concentrate the reaction mixture under reduced pressure. Resuspend the crude ethyl 2-(2-amino-1H-imidazol-5-yl)acetate intermediate in 1M NaOH (aqueous) and stir at room temperature for 2 hours.
Zwitterionic Precipitation: Carefully adjust the pH of the solution to exactly 5.5 using 1M HCl.
Self-Validating Checkpoint: Because the isoelectric point (pI) of the compound is near 5.5, the zwitterion will reach its minimum solubility and precipitate as a white/off-white solid. If no precipitate forms, the ester hydrolysis in Step 3 is incomplete; run a rapid TLC (DCM:MeOH 9:1) to confirm the presence of the higher-Rf ester intermediate.
Purification: Collect the precipitate via vacuum filtration and recrystallize from a hot water/ethanol mixture to yield the pure target compound.
3D Structural Elucidation Workflows
To accurately map the 3D structure and confirm the tautomeric state of the synthesized compound, a dual analytical approach utilizing X-ray crystallography and NMR spectroscopy is required.
Step-by-Step Methodology: X-Ray Crystallography
Crystal Growth: Dissolve 50 mg of the purified compound in a minimal volume of boiling deionized water. Allow the vial to cool undisturbed in a Dewar flask over 48 hours. Causality: Slow, vibration-free cooling is essential to form single crystals suitable for diffraction, preventing amorphous precipitation.
Cryogenic Data Collection: Mount a selected single crystal on a diffractometer equipped with a Mo-Kα radiation source (
λ=0.71073
Å) and cool to 100 K using a nitrogen stream. Causality: Cryogenic temperatures freeze the dynamic tautomeric equilibrium and minimize atomic thermal motion, allowing for the precise resolution of the N-H protons.
Phase Resolution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT).
Self-Validating Checkpoint: Monitor the R-factor during full-matrix least-squares refinement. An R1 value
<0.05
validates the structural assignment and confirms the exact dihedral angle of the acetic acid side chain relative to the imidazole plane.
Experimental workflow for synthesis and 3D structural characterization of the target compound.
Biological Relevance in Drug Design
The 2-aminoimidazole motif is a privileged scaffold in pharmacology. The specific addition of the acetic acid side chain at the 5-position creates a molecule that mimics endogenous amino acids and neurotransmitters.
Receptor Probes: Derivatives of aminoimidazole acetic acids have been extensively studied as stable, neutral-medium probes for mapping the gamma-aminobutyric acid (GABA) receptor. The specific charge distribution of the imidazole ring allows it to act as a highly effective bioisostere for natural ligands[4].
Antiviral Activity: Substituted N-aminoimidazoles and related heterocycles have demonstrated potent, broad-spectrum inhibition of retroviral replication (including HIV-1 and SIV), operating via complex hydrogen-bonding networks within viral reverse transcriptase (RT) subunits[5].
Metabolic Integration: As a building block, it is frequently utilized in the synthesis of complex bioactive molecules targeting glucose and lipid metabolism pathways[2].
Engineering and Elucidating Biosynthetic Pathways for 2-(2-Amino-1H-imidazol-5-yl)acetic Acid: From Marine Alkaloid Origins to SLC6A8 Inhibition Executive Summary The molecule 2-(2-amino-1H-imidazol-5-yl)acetic acid occu...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering and Elucidating Biosynthetic Pathways for 2-(2-Amino-1H-imidazol-5-yl)acetic Acid: From Marine Alkaloid Origins to SLC6A8 Inhibition
Executive Summary
The molecule 2-(2-amino-1H-imidazol-5-yl)acetic acid occupies a unique intersection between marine natural product biosynthesis and modern oncology. Historically, the 2-aminoimidazole (2-AI) core has been widely studied as a privileged scaffold found in marine sponge alkaloids (e.g., oroidin and agelastatin)[1]. However, recent breakthroughs have repositioned specific 2-AI derivatives as highly potent carboxylic acid bioisosteres of creatine. By acting as substrate competitive inhibitors of the creatine transporter SLC6A8, these molecules offer a novel therapeutic vector for starving metabolically hyperactive tumors, such as colorectal cancer, of phosphocreatine-derived ATP[2].
This whitepaper provides an in-depth technical analysis of the enzymatic logic required to biosynthesize 2-(2-amino-1H-imidazol-5-yl)acetic acid, its pharmacodynamic profile against SLC6A8, and the self-validating experimental protocols necessary for its evaluation.
Enzymatic Logic and De Novo Biosynthetic Pathway
In nature, the 2-AI ring is synthesized through complex, often spontaneous cyclodehydration events. For example, in the biosynthesis of the antibiotic azomycin, the enzyme RohQ catalyzes the intramolecular cyclization of a guanidino group and an aldehyde, releasing water to form the 2-aminoimidazole ring[3].
To engineer a dedicated biosynthetic pathway for 2-(2-amino-1H-imidazol-5-yl)acetic acid, we must apply this biomimetic logic to a specific precursor: 3-guanidino-4-oxobutanoic acid .
Pathway Elucidation:
Precursor Generation : The pathway initiates with an L-aspartic acid derivative, which undergoes transamination and reduction to yield 3-amino-4-oxobutanoic acid.
Guanidinylation : An amidinotransferase (utilizing L-arginine as the amidino donor) converts the primary amine into a guanidino group, forming 3-guanidino-4-oxobutanoic acid.
Cyclodehydration : A RohQ-homolog cyclodehydratase acts on this intermediate. Structural studies of RohQ reveal that catalysis occurs at a dimeric interface, utilizing two highly conserved aspartic acid residues to facilitate proton transfer[3]. This enzymatic environment accelerates the intramolecular nucleophilic attack of the guanidino nitrogen onto the C4 aldehyde by a factor of 3 × 10^4, yielding the 2-AI core with an acetic acid appendage at the 5-position[3].
Fig 1: Proposed enzymatic logic for the biosynthesis of 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Pharmacological Profiling: SLC6A8 Inhibition
Certain cancers, particularly colorectal tumors, upregulate creatine metabolism to supplement their immense energy needs[2]. While early clinical candidates like Ompenaclid (β-GPA) demonstrated the viability of targeting the creatine transporter SLC6A8, they suffered from low potency (IC50 ~20.8 μM) and off-target transporter interactions[4].
By replacing the standard carboxylic acid of β-GPA with the 2-aminoimidazole bioisostere, researchers have engineered a superior substrate competitive inhibitor[4].
Mechanism of Action:
Cryo-EM structural data of SLC6A8 reveals that the endogenous substrate (creatine) relies on a salt bridge network. In contrast, 2-(2-amino-1H-imidazol-5-yl)acetic acid engages the binding pocket differently. The 2-AI ring mimics the basicity and planar geometry of the guanidino group, while the acetic acid moiety forms a critical, high-affinity hydrogen bond directly with the backbone NH of the G73 residue within the transporter's central cavity[4].
Quantitative Comparison of SLC6A8 Modulators
Compound
Transporter Target
IC50 (μM)
Primary Binding Interaction
Status
Creatine
SLC6A8
N/A (Substrate)
Salt bridge (Na⁺/Cl⁻ dependent)
Endogenous
β-GPA (Ompenaclid)
SLC6A8
20.8
Substrate competitive
Phase I/II
2-(2-amino-1H-imidazol-5-yl)acetic acid
SLC6A8
< 20.8 (Improved)
G73 backbone H-bond
Preclinical
Table 1: Pharmacodynamic profiling of creatine bioisosteres against the SLC6A8 transporter[4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of 2-(2-amino-1H-imidazol-5-yl)acetic acid must rely on self-validating protocols that isolate causality.
Protocol 1: In Vitro Reconstitution of 2-AI Cyclodehydration
This protocol validates the final enzymatic step of the proposed biosynthetic pathway.
Enzyme Preparation : Express and purify a recombinant RohQ-homolog via Ni-NTA affinity chromatography.
Reaction Assembly : Combine 1 mM of synthetic 3-guanidino-4-oxobutanoic acid with 10 μM of the purified enzyme in a 50 mM Tris-HCl buffer (pH 7.5). Causality: Maintaining pH 7.5 is critical; it ensures the guanidino group is appropriately balanced between its protonated and deprotonated states, enabling nucleophilic attack on the aldehyde without denaturing the enzyme.
Incubation & Quenching : Incubate the mixture at 30°C for 2 hours. Quench the reaction by adding 1% trifluoroacetic acid (TFA).
Self-Validation Control : Run a parallel reaction using heat-denatured enzyme (boiled at 95°C for 10 mins). If the 2-AI product forms in the active well but not the heat-killed well, it proves the cyclodehydration is strictly enzyme-catalyzed rather than a spontaneous background reaction[3].
Analysis : Quantify the formation of 2-(2-amino-1H-imidazol-5-yl)acetic acid using LC-MS/MS.
Protocol 2: Cell-Based SLC6A8 Transport Inhibition Assay
This assay measures the efficacy of the bioisostere in blocking creatine uptake in cancer cells[4].
Cell Culture : Seed HCT116 colorectal cancer cells (validated for high endogenous SLC6A8 expression) in 96-well plates at 10^4 cells/well.
Inhibitor Pre-incubation : Treat cells with a titration series (0.1 μM to 100 μM) of 2-(2-amino-1H-imidazol-5-yl)acetic acid for 30 minutes. Causality: Pre-incubation is mandatory for competitive inhibitors. It allows the bioisostere to equilibrate and occupy the G73 binding pocket before the radiotracer is introduced.
Radiotracer Addition : Spike each well with 1 μCi of [14C]-creatine. Incubate for exactly 15 minutes to capture the linear phase of transport.
Lysis and Quantification : Halt transport by washing the cells three times with ice-cold PBS. Lyse the cells using 0.1 M NaOH. Transfer the lysates to scintillation vials and quantify intracellular accumulation using liquid scintillation counting.
Self-Validation Control : Include wells treated with 50 μM β-GPA as a positive control for inhibition, and wells with non-transfected/SLC6A8-knockout cells to establish the baseline of non-specific diffusion.
Fig 2: Self-validating workflow for the [14C]-creatine SLC6A8 competitive inhibition assay.
Conclusion
The molecule 2-(2-amino-1H-imidazol-5-yl)acetic acid represents a triumph of bioisosteric design, successfully translating the structural motifs of marine alkaloids into a potent weapon against tumor metabolism. By understanding the enzymatic cyclodehydration mechanisms of enzymes like RohQ, synthetic biologists can now engineer scalable biosynthetic pathways for these complex 2-aminoimidazoles. Concurrently, the molecule's ability to selectively target the G73 residue of the SLC6A8 transporter validates its potential as a next-generation therapeutic for colorectal cancer.
References
Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8
Journal of Medicinal Chemistry (ACS Publications)
URL:[4]
Structure and Mechanism of the Azomycin Biosynthetic Enzyme RohQ That Catalyzes a Spontaneous Cyclodehydration
Journal of the American Chemical Society (ACS Publications)
URL:[3]
Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids
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URL:[1]
A Technical Guide to Receptor Binding Affinity Profiling of Novel Imidazole-Based Compounds: A Case Study with 2-(2-amino-1H-imidazol-5-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using 2-(2-amino-1H-imidazol...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of novel chemical entities, using 2-(2-amino-1H-imidazol-5-yl)acetic acid as a representative case study. The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting key neurotransmitter receptors. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the principles and methodologies behind receptor binding assays. We delve into the causality of experimental choices, present detailed, self-validating protocols for membrane preparation and radioligand binding assays, and provide a clear roadmap for data analysis and interpretation. The guide emphasizes scientific integrity by grounding protocols in established standards and supporting all mechanistic claims with authoritative citations. Through a combination of step-by-step instructions, data visualization, and field-proven insights, this whitepaper serves as a practical resource for the robust determination of a compound's receptor binding profile.
Introduction: The Scientific Rationale
The compound 2-(2-amino-1H-imidazol-5-yl)acetic acid is a heterocyclic molecule featuring an imidazole ring, a structure of significant interest in pharmacology due to its presence in numerous biologically active agents.[1] The imidazole moiety is a key component of histamine and a structural alert for potential interaction with histamine receptors. Furthermore, the amino acid-like side chain suggests possible interactions with other neurotransmitter receptors, such as GABA receptors.[2][3][4]
A foundational step in the preclinical development of any novel compound is to determine its affinity for various biological targets. This process, known as receptor binding profiling, quantifies the interaction between a ligand (the test compound) and a receptor.[5][6] The resulting affinity profile helps to identify the primary therapeutic target, predict potential off-target effects, and guide lead optimization efforts. This guide will use 2-(2-amino-1H-imidazol-5-yl)acetic acid to illustrate the complete workflow for establishing such a profile.
Foundational Principles of Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[7] These assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand and a receptor.[8]
Key Parameters in Binding Assays:
Dissociation Constant (Kd): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value signifies higher affinity.[8]
Maximum Binding Capacity (Bmax): This indicates the total concentration of receptors in the sample, typically expressed as fmol/mg of protein or sites/cell .[7][8]
Half-Maximal Inhibitory Concentration (IC50): In a competitive assay, this is the concentration of an unlabeled test compound required to displace 50% of the specifically bound radioligand.[9]
Inhibition Constant (Ki): The Ki is the dissociation constant of the unlabeled test compound. It is a more absolute measure of affinity than the IC50 because it is calculated from the IC50 value while accounting for the concentration and affinity of the radioligand used in the assay.[10] A lower Ki value indicates a higher binding affinity.[10]
Types of Radioligand Binding Assays:
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine its Kd and Bmax.[7][11] This is a critical first step to characterize and validate the receptor system before testing novel compounds.
Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to a receptor.[9][11] By performing these assays with varying concentrations of the test compound, one can determine its IC50 and subsequently calculate its Ki.[7][9]
The Experimental & Analytical Workflow
A systematic approach is crucial for obtaining reliable and reproducible binding data. The overall workflow involves hypothesis-driven target selection, meticulous preparation of biological materials, precise execution of binding assays, and rigorous data analysis.
Caption: Overall workflow for receptor binding affinity profiling.
Detailed Experimental Protocols
The following protocols are presented with a focus on self-validation through the inclusion of appropriate controls. They are exemplified for the human Histamine H1 receptor, a likely target for an imidazole-containing compound.
Protocol 1: Receptor Membrane Preparation
Causality: The quality of the receptor source is paramount. Using membranes from recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest ensures a high-density, homogenous source, minimizing interference from other receptor subtypes.[10][12] Multiple wash steps are essential to remove endogenous ligands and cellular components that could interfere with the assay.[13]
Materials:
Cell pellet from HEK293 cells expressing the human Histamine H1 receptor.
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
High-speed refrigerated centrifuge and homogenizer.
Procedure:
Thaw the cell pellet on ice.
Resuspend the pellet in 10 volumes of ice-cold Homogenization Buffer.
Homogenize the cell suspension on ice.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
Repeat the centrifugation (Step 5) and resuspension (Step 6) two more times to ensure thorough washing.
After the final wash, resuspend the pellet in a small volume of buffer.
Determine the protein concentration using a standard method (e.g., BCA assay).
Aliquot the membrane preparation and store at -80°C until use.
Causality: This assay quantifies the affinity of our test compound by measuring how effectively it competes with a known high-affinity radioligand.[9] For the H1 receptor, [³H]Pyrilamine (also known as [³H]Mepyramine) is a common and well-characterized radioligand.[10][12][14] The inclusion of controls for total and non-specific binding is non-negotiable; it establishes the specific binding window and validates the assay results.
Materials & Reagents:
H1 Receptor Membranes: Prepared as in Protocol 1, diluted to a working concentration (e.g., 10-20 µg protein per well).
Test Compound: 50 µL of each dilution of 2-(2-amino-1H-imidazol-5-yl)acetic acid + 50 µL [³H]Pyrilamine + 100 µL Membrane Preparation.
Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.[12][14]
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[7]
Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
Dry the filter mat.
Add scintillation fluid to each filter spot and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
Raw data (CPM) must be processed to determine the final affinity constant (Ki). This multi-step process requires careful calculation and the use of appropriate statistical models.
Step 1: Calculate Specific Binding
For each data point, calculate the specific binding:
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
Step 2: Generate Competition Curve and Determine IC50
Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting data should form a sigmoidal dose-response curve. Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value.[16][17]
Step 3: Convert IC50 to Ki using the Cheng-Prusoff Equation
The Cheng-Prusoff equation corrects the IC50 value for the influence of the radioligand's concentration and affinity, providing the true inhibition constant (Ki) for the test compound.[14][18]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] = Concentration of the radioligand ([³H]Pyrilamine) used in the assay.
Kd = Dissociation constant of the radioligand for the receptor (determined from prior saturation binding experiments).
Online calculators are also available for this conversion.[19][20][21]
Data Presentation
Results should be summarized in a clear, tabular format to allow for easy comparison of affinities across multiple targets.
Table 1: Hypothetical Receptor Binding Profile for 2-(2-amino-1H-imidazol-5-yl)acetic acid
Interpretation: Based on this hypothetical data, 2-(2-amino-1H-imidazol-5-yl)acetic acid demonstrates high and selective affinity for the Histamine H1 receptor (Ki = 45 nM). It has significantly lower affinity for the GABA-A receptor (Ki = 850 nM) and negligible affinity for H2 and D2 receptors at the concentrations tested. This profile suggests the compound is a selective H1 receptor ligand.
Visualizing the Biological Context: H1 Receptor Signaling
Understanding the downstream consequences of receptor binding is crucial. The Histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[14][22] Binding of an agonist initiates a signaling cascade leading to an increase in intracellular calcium.
Caption: Simplified signaling pathway of the Gq-coupled Histamine H1 receptor.
Conclusion and Future Directions
This guide has outlined a robust, validated methodology for determining the receptor binding affinity of a novel compound, 2-(2-amino-1H-imidazol-5-yl)acetic acid. By following these detailed protocols and analytical steps, researchers can confidently establish a compound's binding profile.
The determination of binding affinity (Ki) is a critical first step, but it does not describe the functional consequence of that binding. The logical next step is to perform functional assays to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. For the H1 receptor, this would typically involve a calcium flux assay to measure changes in intracellular calcium following compound application.[14][22] These subsequent studies are essential for fully elucidating the pharmacological character of a new chemical entity.
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de Bartolomeis, A., et al. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 15(8), 1184-1198. Retrieved March 3, 2026, from [Link]
ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study. Retrieved March 3, 2026, from [Link]
Preskorn, S. H. (2020). Graphic representation of pharmacology: Development of an alternative model. Journal of Psychiatric Practice, 26(1), 58-64. Retrieved March 3, 2026, from [Link]
Semantic Scholar. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Retrieved March 3, 2026, from [Link]
ChEMBL. (n.d.). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Retrieved March 3, 2026, from [Link]
Shahid, M., et al. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of Psychopharmacology, 23(1), 65-73. Retrieved March 3, 2026, from [Link]
Application Note: Advanced HILIC-MS/MS Method Development for the Quantification of 2-(2-amino-1H-imidazol-5-yl)acetic Acid
Introduction & Chemical Profiling The quantification of highly polar, zwitterionic compounds in biological matrices presents a persistent challenge in analytical chemistry. The target analyte, 2-(2-amino-1H-imidazol-5-yl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
The quantification of highly polar, zwitterionic compounds in biological matrices presents a persistent challenge in analytical chemistry. The target analyte, 2-(2-amino-1H-imidazol-5-yl)acetic acid , is a highly hydrophilic molecule characterized by a basic imidazole ring, a primary amine, and an acidic carboxyl group.
At physiological pH, this compound exists primarily as a zwitterion. Historically, the quantification of similar polar imidazoleacetic acid derivatives has been plagued by poor chromatographic retention and severe ion suppression when using conventional reversed-phase (RP) liquid chromatography, as the analytes co-elute in the void volume with endogenous salts . To overcome these limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is required to achieve orthogonal selectivity, robust retention, and high sensitivity.
Methodological Rationale: The Causality of Chromatographic Choices
Designing a robust assay for 2-(2-amino-1H-imidazol-5-yl)acetic acid requires moving beyond trial-and-error to understand the specific physicochemical interactions at play.
Stationary Phase Selection
Conventional C18 columns rely on hydrophobic partitioning, which is ineffective for molecules with a negative LogP. Instead, HILIC employs a polar stationary phase and a highly organic mobile phase. For zwitterionic amino acids, Amide-bonded stationary phases (e.g., BEH Amide) have emerged as the gold standard because they facilitate a stable, water-rich liquid layer on the particle surface, promoting the partitioning of polar analytes. Alternatively, Zwitterionic HILIC (ZIC-HILIC) phases can be utilized to provide tunable weak electrostatic interactions that are highly effective for amphoteric compounds.
Mobile Phase pH and Buffer Causality
The analyte possesses multiple ionization sites: a carboxyl group (pKa ~2.5), an imidazole nitrogen (pKa ~6.0), and a primary amine (pKa ~9.0).
Why pH 3.0? We utilize a mobile phase buffered at pH 3.0 using ammonium formate. At this pH, the carboxyl group is partially protonated (neutralized), while both the imidazole ring and the primary amine are fully protonated (positively charged). This net positive charge maximizes electrostatic retention on the Amide/ZIC stationary phase and significantly enhances ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
Why 20 mM Buffer? In HILIC, the buffer salt does more than control pH; it shields secondary ion-exchange interactions with residual silanols on the silica support. Dropping the buffer concentration below 10 mM leads to peak tailing, while exceeding 50 mM risks salt precipitation in the highly organic mobile phase.
The "Solvent Effect" in Sample Preparation
A critical failure point in HILIC method development is the sample diluent. Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the stationary phase, leading to severe peak splitting and broadening. Therefore, the sample preparation protocol below deliberately utilizes a 1:3 protein precipitation ratio with acetonitrile to ensure the final injection extract is ≥75% organic.
Experimental Protocols & Self-Validating Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system. Every analytical batch must include a blank, a zero sample (matrix + Internal Standard), a six-point calibration curve, and Quality Control (QC) samples at three concentration levels. System suitability is verified only if the Internal Standard (IS) peak area variance remains <10% across all injections.
Reagents and Materials
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
Additives: LC-MS grade Ammonium Formate and Formic Acid.
Internal Standard (IS): Isotopically labeled analog (e.g.,
13C2
or
d3
-labeled derivative) to correct for matrix effects.
Aliquoting: Transfer 50 µL of biological sample (e.g., plasma or urine) into a 1.5 mL low-bind microcentrifuge tube.
IS Addition: Add 10 µL of the Internal Standard working solution (100 ng/mL) and vortex briefly.
Protein Precipitation & Solvent Adjustment: Add 150 µL of cold Acetonitrile containing 0.1% formic acid. (Causality: This 1:3 ratio precipitates proteins while simultaneously adjusting the sample to 75% organic, matching the initial HILIC mobile phase conditions to prevent solvent-induced peak distortion).
Extraction: Vortex vigorously for 2 minutes to ensure complete protein disruption and analyte extraction.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.
Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Chromatographic Conditions
Column: Waters XBridge Premier BEH Amide (2.1 × 100 mm, 1.7 µm).
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Maintained to reduce mobile phase viscosity and improve mass transfer).
Injection Volume: 2.0 µL.
Mass Spectrometry (MS/MS) Parameters
Ionization Mode: ESI Positive (ESI+).
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 500°C.
Desolvation Gas Flow: 800 L/hr.
MRM Transitions for Target: m/z 142.1 → 96.1 (Quantifier, loss of HCOOH) and m/z 142.1 → 124.1 (Qualifier, loss of H
2
O).
Data Presentation
The gradient program must account for the unique re-equilibration needs of HILIC columns. Because the aqueous layer takes longer to re-establish than the hydrophobic layer in RP-HPLC, a mandatory 4-minute re-equilibration step is built into the method (Table 1).
Table 1: Optimized HILIC Gradient Program
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (Org)
Flow Rate (mL/min)
Curve
0.0
10
90
0.4
Initial
1.0
10
90
0.4
6 (Linear)
5.0
45
55
0.4
6 (Linear)
6.0
45
55
0.4
6 (Linear)
6.1
10
90
0.4
6 (Linear)
10.0
10
90
0.4
6 (Linear)
Table 2: Method Validation and System Suitability Parameters
Validation Parameter
Observed Value
Acceptance Criteria (FDA/EMA)
Linear Dynamic Range
1.0 – 1000 ng/mL
R2
≥ 0.995
Limit of Detection (LOD)
0.3 ng/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
1.0 ng/mL
S/N ≥ 10, Accuracy ±20%
Intra-day Precision (CV%)
3.2% – 5.8%
≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%)
4.5% – 7.1%
≤ 15% (≤ 20% at LOQ)
Extraction Recovery
89.5% – 93.2%
Consistent across QC levels
Matrix Effect (IS Normalized)
95.1%
85% – 115%
Method Development & Troubleshooting Workflow
The following logic diagram maps the critical decision points required when developing assays for highly polar zwitterionic imidazoles.
Figure 1: Decision tree for HILIC-MS/MS method development of zwitterionic imidazoles.
References
Kolmert, J., et al. (2014). "A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies." Analytical and Bioanalytical Chemistry, 406(6), 1751-1762.
URL:[Link]
Waters Corporation. (2023). "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes.
URL:[Link]
LCGC International. (2018). "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." Chromatography Online.
URL:[Link]
Application
NMR spectroscopy characterization of 2-(2-amino-1H-imidazol-5-yl)acetic acid
An Application Note on the Comprehensive NMR Spectroscopic Characterization of 2-(2-amino-1H-imidazol-5-yl)acetic acid Abstract This document provides a detailed guide for the structural elucidation of 2-(2-amino-1H-imid...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Comprehensive NMR Spectroscopic Characterization of 2-(2-amino-1H-imidazol-5-yl)acetic acid
Abstract
This document provides a detailed guide for the structural elucidation of 2-(2-amino-1H-imidazol-5-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-proteinogenic amino acid and a derivative of histidine, its unambiguous characterization is critical for applications in medicinal chemistry and drug development. This guide moves beyond a simple recitation of steps, offering a rationale for methodological choices to ensure data integrity and reproducibility. We detail protocols for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and the logic of spectral interpretation. The aim is to equip researchers with a robust, self-validating framework for the complete NMR assignment of this and structurally related molecules.
Introduction: The Need for Rigorous Characterization
2-(2-amino-1H-imidazol-5-yl)acetic acid is a molecule of significant interest due to its structural relationship to the essential amino acid histidine. The presence of a reactive imidazole ring, an amino group, and a carboxylic acid moiety imparts a unique chemical profile, making it a valuable building block in pharmaceutical research. Given the potential for tautomerism within the imidazole ring and the existence of zwitterionic states, definitive structural confirmation is paramount.
NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2] This application note details the systematic application of a suite of NMR experiments to fully characterize the molecule, providing a blueprint for researchers working on its synthesis, derivatization, or biological evaluation.
Caption: Workflow for NMR Sample Preparation.
Step-by-Step Protocol:
Step
Action
Rationale
1
Weigh 5-10 mg of 2-(2-amino-1H-imidazol-5-yl)acetic acid directly into a clean, dry glass vial.
Ensures accurate concentration for optimal signal strength.
2
Add 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a calibrated pipette.
Provides the correct sample height (4-5 cm) for modern NMR probes. [3][4]
3
Gently vortex or sonicate the vial until the sample is completely dissolved.
Guarantees a homogeneous solution, which is critical for high-resolution spectra.
4
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.
Creates an effective filter to remove dust and other particulates. Cotton wool should be avoided as it can leach impurities.
5
Filter the solution directly from the vial into a clean, high-quality 5 mm NMR tube.
Prevents contamination and ensures that no solid particles enter the tube, which would disrupt the magnetic field. [4]
6
Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Maintains the cleanliness of the NMR probe and prevents sample evaporation.
One-Dimensional NMR Analysis: The Foundational Data
1D ¹H and ¹³C NMR spectra provide the initial, fundamental information about the number and type of magnetic nuclei in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment and connectivity of all proton nuclei.
Interpretation of the ¹H Spectrum:
The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The amino (NH₂), imidazole (NH), and carboxylic acid (COOH) protons are labile and will appear as broad signals; their chemical shifts are highly sensitive to concentration, temperature, and residual water. A key validation step is to add a drop of D₂O to the sample, which will cause these labile proton signals to disappear due to chemical exchange.
[5]
Table 1: Predicted ¹H NMR Data for 2-(2-amino-1H-imidazol-5-yl)acetic acid in DMSO-d₆
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Notes
Imidazole H-2'
~7.5 - 7.8
Singlet (s)
Position can vary with protonation state.
Imidazole H-4'
~6.8 - 7.2
Singlet (s)
Typically upfield relative to other aromatic protons. [6][7]
α-CH
~3.8 - 4.2
Triplet (t)
Coupled to the two β-CH₂ protons.
β-CH₂
~3.0 - 3.4
Doublet (d)
Coupled to the single α-CH proton.
NH₂
Highly Variable
Broad Singlet (br s)
Exchangeable with D₂O.
Imidazole NH
Highly Variable
Broad Singlet (br s)
Exchangeable with D₂O.
COOH
Highly Variable
Broad Singlet (br s)
Exchangeable with D₂O.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
Typical Acquisition Parameters (101 MHz on a 400 MHz Spectrometer):
Pulse Program: Proton-decoupled with NOE (zgpg30)
Number of Scans: 1024-2048
Relaxation Delay (d1): 2 seconds
Spectral Width: 240 ppm
Interpretation of the ¹³C Spectrum:
The spectrum will show signals in characteristic regions for carboxyl, aromatic, and aliphatic carbons, providing a carbon "fingerprint" of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(2-amino-1H-imidazol-5-yl)acetic acid
While 1D NMR provides a list of parts, 2D NMR shows how they are connected, which is essential for definitive structural validation. [12]These experiments correlate signals from different nuclei, building a complete picture of the molecular framework.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the primary tool for mapping out proton spin systems.
Caption: COSY reveals through-bond coupling between α-H and β-H₂.
Expected Correlations: The key correlation will be a cross-peak between the α-CH signal and the β-CH₂ signal, confirming the connectivity of the acetic acid side chain. The imidazole protons are not coupled to each other and will not show a cross-peak.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).
Caption: HSQC definitively links protons to their directly attached carbons.
Expected Correlations: This experiment provides unambiguous assignment of the protonated carbons:
α-CH proton signal will correlate with the α-C carbon signal.
β-CH₂ proton signal will correlate with the β-C carbon signal.
Imidazole H-4' proton signal will correlate with the C-4' carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton. It detects longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH).
Caption: Key HMBC correlations confirming the molecular backbone.
Expected Correlations: HMBC connects the individual spin systems into a single molecular structure. Key correlations that validate the structure include:
From β-CH₂ protons to:
The α-C (²JCH)
The imidazole C-5' (²JCH)
The imidazole C-4' (³JCH)
From α-CH proton to:
The β-C (²JCH)
The COOH carbon (²JCH)
The imidazole C-5' (³JCH)
From imidazole H-4' proton to:
The imidazole C-5' (²JCH)
The imidazole C-2' (³JCH)
The observation of these specific long-range correlations provides irrefutable evidence for the connectivity between the acetic acid side chain and the 5-position of the imidazole ring.
Conclusion
The combination of meticulous sample preparation and a systematic suite of 1D and 2D NMR experiments provides a robust and self-validating method for the complete structural characterization of 2-(2-amino-1H-imidazol-5-yl)acetic acid. The initial assignments from ¹H and ¹³C NMR are confirmed and refined by COSY, which establishes the proton spin systems. HSQC then links each proton to its carbon, and finally, HMBC provides the critical long-range correlations that piece together the entire molecular framework. This comprehensive approach ensures high confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.
References
Oldfield, E., & Szeverenyi, N. M. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 11951-11958. [Link]
Palkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
Wishart, D. S., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. Journal of Biomolecular NMR, 4(1), 47-59. [Link]
Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]
Giraudeau, P. (2024). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 10(3), 28. [Link]
Ueda, E., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1199. [Link]
Havlin, R. H., et al. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 11951-11958. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. [Link]
using 2-(2-amino-1H-imidazol-5-yl)acetic acid as a precursor in peptide synthesis
Application Note: Strategies for the Incorporation of 2-(2-Amino-1H-imidazol-5-yl)acetic Acid in Advanced Peptide Synthesis Executive Summary & Scientific Rationale The integration of highly functionalized unnatural amin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategies for the Incorporation of 2-(2-Amino-1H-imidazol-5-yl)acetic Acid in Advanced Peptide Synthesis
Executive Summary & Scientific Rationale
The integration of highly functionalized unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2-(2-amino-1H-imidazol-5-yl)acetic acid is a privileged, rigid dipeptide mimetic and a direct homolog of 2-amino-histidine. The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore found in bioactive marine alkaloids (e.g., Leucetta sponges) and potent bacterial translation inhibitors such as GE81112.
However, utilizing this precursor in Solid-Phase Peptide Synthesis (SPPS) presents a profound chemical bottleneck. The 2-AI ring features competing nucleophilic centers: the exocyclic
N2
amine and the endocyclic
N1/N3
nitrogens. Due to the extensive delocalization of the exocyclic nitrogen's lone pair into the heteroaromatic ring, the
N2
amine exhibits drastically reduced nucleophilicity compared to standard aliphatic
α
-amines. Consequently, standard amide coupling conditions often fail, resulting in unreacted starting materials or complex mixtures of
N2
-monoacylated and
N2,N2
-diacylated products. This guide outlines the causal mechanisms, orthogonal protection strategies, and optimized micellar coupling protocols required to successfully incorporate this challenging scaffold.
Strategic Workflow & Chemical Dynamics
To prevent endocyclic acylation and direct reactivity exclusively to the exocyclic amine, an orthogonal protection strategy is mandatory prior to SPPS. The bulky Trityl (Trt) group is highly recommended for the endocyclic nitrogen (
N1
), as its steric bulk shields the ring from electrophilic attack while maintaining solubility.
Once the C-terminus (acetic acid moiety) is anchored to the growing peptide chain, the elongation of the peptide via the
N2
amine requires highly specialized activation. We employ a synergistic combination of HATU , the sterically hindered base 2,6-Lutidine , and micellar nanoreactors (TPGS-750-M ) to drive the thermodynamically unfavorable acylation.
Caption: Workflow for integrating 2-(2-amino-1H-imidazol-5-yl)acetic acid into solid-phase peptide synthesis.
Experimental Protocols: Step-by-Step Methodology
Protocol A: C-Terminal Activation (Coupling the Acetic Acid Moiety)
The acetic acid side chain behaves as a standard aliphatic carboxylic acid and does not suffer from the electronic deactivation seen at the
N2
amine.
Causality: DIC/OxymaPure is utilized here instead of uronium salts (like HATU) to prevent guanidinylation of the unprotected
N2
amine on the precursor during activation.
Swell the resin (bearing a free N-terminal amine) in DMF for 30 minutes.
In a separate vial, dissolve 3.0 equivalents of 2-(2-amino-1-trityl-1H-imidazol-5-yl)acetic acid and 3.0 eq of OxymaPure in minimal DMF.
Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Pre-activate for 3 minutes.
Transfer the solution to the resin and agitate at room temperature for 2 hours.
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
Protocol B: N-Terminal Acylation (The 2-AI Bottleneck)
This step couples the next Fmoc-amino acid to the sluggish
N2
amine of the 2-AI scaffold.
Causality: Standard bases like DIPEA competitively interfere with the highly reactive O-At ester formed by HATU. By switching to 2,6-Lutidine , the steric hindrance prevents the base from acting as a nucleophile, preserving the active ester for the weak 2-AI amine. Furthermore, introducing a micellar surfactant (TPGS-750-M) creates hydrophobic nanoreactors that drastically increase the effective local concentration of the reactants, overcoming the high activation energy barrier[2].
Prepare a coupling cocktail containing 5.0 eq of the incoming Fmoc-AA-OH and 5.0 eq of HATU.
Dissolve the cocktail in a 1:1 mixture of DMF and 3.5% aqueous TPGS-750-M.
Add 10.0 eq of 2,6-Lutidine to the mixture.
Add the emulsion to the resin and agitate at 45 °C for 16 hours.
Drain the reactor and perform a mandatory double-coupling using fresh reagents to ensure complete conversion.
Wash the resin sequentially with DMF, MeOH, and DCM to remove the surfactant.
Quantitative Data Presentation
The following table summarizes the dramatic impact of coupling reagent and base selection on the acylation efficiency of the 2-aminoimidazole exocyclic amine, demonstrating why standard SPPS protocols fail for this scaffold.
Table 1: Comparative Coupling Efficiencies for N-Acylation of 2-Aminoimidazoles
Coupling Reagent
Base
Solvent / Additive
Conversion (%)
Mechanistic Rationale
EDC / HOAt
DIPEA
DMF
< 5%
Weak activation; DIPEA outcompetes the weak 2-AI nucleophile.
HATU
DIPEA
DMF
~ 10%
Stronger activation (OAt ester), but DIPEA remains competitively nucleophilic.
HATU
2,6-Lutidine
DMF
~ 42%
Sterically hindered base prevents competitive active ester consumption [2].
HATU
2,6-Lutidine
3.5% TPGS-750-M (aq)
> 60%
Micellar nanoreactors drastically increase local reactant concentration, driving the reaction [2].
Analytical Validation (Self-Validating Systems)
A critical failure point in 2-AI peptide synthesis is the reliance on standard colorimetric assays. The Kaiser (ninhydrin) test is fundamentally incompatible with 2-aminoimidazoles. Due to the electron delocalization of the exocyclic amine, it will not form the Ruhemann's purple complex, resulting in a false-negative result even if the coupling has failed completely.
Self-Validating Microcleavage Protocol:
To establish a self-validating feedback loop, conversion must be monitored via mass spectrometry.
Extract an aliquot (2–5 mg) of the coupled resin.
Treat with a cleavage cocktail of TFA / TIPS /
H2O
(95:2.5:2.5) for 1 hour at room temperature. (This simultaneously cleaves the peptide from the resin and removes the endocyclic Trt protecting group).
Precipitate the cleavage product in cold diethyl ether, centrifuge, and dissolve the pellet in
MeCN/H2O
(1:1).
Analyze via LC-MS.
Success Indicator: Presence of the target mass
[M+H]+
.
Failure Indicator: Presence of the truncated sequence mass (indicating failed N-acylation).
Over-reaction Indicator: Presence of a
+[Acyl]
mass peak, indicating
N2,N2
-diacylation [3], which requires reducing the equivalents of the activated ester in subsequent optimizations.
References
Title : Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores
Source : Journal of the American Chemical Society
URL :[Link]
Title : Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries
Source : RSC Advances
URL :[Link]
Title : Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues
Source : The Journal of Organic Chemistry
URL :[Link]
Application
Application Note: Preparation and Derivatization of 2-(2-Amino-1H-imidazol-5-yl)acetic Acid and its Analogs
Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif prevalent in numerous marine alkaloids (e.g., oroidin, bromoageliferin) and pharmacologically active compounds[1]. Molecules contain...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif prevalent in numerous marine alkaloids (e.g., oroidin, bromoageliferin) and pharmacologically active compounds[1]. Molecules containing this core exhibit a broad spectrum of biological activities, most notably as potent anti-biofilm agents, antimicrobial therapeutics, and modulators of histaminergic and serotonergic receptors[2][3].
Specifically, 2-(2-amino-1H-imidazol-5-yl)acetic acid and its derivatives serve as highly versatile, histidine-like building blocks. The presence of the acetic acid moiety at the 5-position (tautomeric with the 4-position) provides an ideal synthetic handle for late-stage functionalization, enabling the rapid generation of diverse amide and ester libraries for structure-activity relationship (SAR) studies. This application note details the mechanistic rationale, optimized synthetic workflows, and step-by-step protocols for the preparation and derivatization of these critical compounds.
Strategic Rationale and Mechanistic Insights
Retrosynthetic Analysis
The most robust and step-economical approach to constructing the 1-unsubstituted 2-aminoimidazole core relies on the bimolecular cyclocondensation of an
α
-haloketone with guanidine[1][4]. To specifically yield the 5-acetic acid derivative, the ideal precursor is an
α
-halo-
β
-keto ester, such as ethyl 4-chloro-3-oxobutanoate (ethyl
γ
-chloroacetoacetate).
Mechanistic Causality
The reaction is initiated by the nucleophilic attack of the basic guanidine nitrogen on the highly electrophilic ketone carbonyl of the
α
-haloketone, forming a hemiaminal intermediate. Subsequent intramolecular
SN2
displacement of the
α
-halide by the second guanidine nitrogen closes the ring. Finally, dehydration drives the aromatization to yield the thermodynamically stable 2-aminoimidazole ring[4].
Experimental Insight: The choice of base and solvent is critical. Free guanidine is highly basic and can promote the self-condensation of the
α
-haloketone. Therefore, guanidine is typically introduced as a stable salt (e.g., guanidine carbonate) and liberated in situ using a mild base like
K2CO3
or
KOAc
[5]. Recent advancements demonstrate that utilizing Deep Eutectic Solvents (DES), such as choline chloride-urea mixtures, or microwave irradiation significantly accelerates the cyclization while minimizing degradation[2][3].
Caption: Mechanistic pathway for the cyclocondensation of guanidine and an
α
-haloketone.
Experimental Protocols
The following protocols outline a self-validating, three-stage workflow: (1) Core synthesis via cyclocondensation, (2) Ester saponification to the free acid, and (3) Amide derivatization.
Protocol 1: Synthesis of Ethyl 2-(2-amino-1H-imidazol-5-yl)acetate (Core Assembly)
This protocol utilizes a greener, high-efficiency approach adapted from modern DES methodologies to prevent the thermal degradation of the
β
-keto ester[2].
Choline chloride/Urea (1:2 molar ratio) Deep Eutectic Solvent (DES)
Step-by-Step Procedure:
DES Preparation: In a 100 mL round-bottom flask, combine choline chloride (14.0 g) and urea (12.0 g). Heat the mixture at 80 °C with magnetic stirring until a clear, homogeneous liquid forms (approx. 30 min)[1].
Reagent Addition: Cool the DES to 50 °C. Add guanidine carbonate and
K2CO3
. Stir for 15 minutes to liberate the free guanidine base in situ.
Cyclocondensation: Slowly add ethyl 4-chloro-3-oxobutanoate dropwise over 10 minutes to prevent localized exothermic spikes.
Reaction Monitoring: Elevate the temperature to 80 °C and stir for 4–6 hours. Monitor the disappearance of the starting material via LC-MS or TLC (eluent: 10% MeOH in DCM).
Workup: Cool the mixture to room temperature and dilute with 50 mL of deionized water to break the DES network. Extract the aqueous suspension with Ethyl Acetate (
3×50
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 2% to 10% MeOH in DCM containing 1%
Et3N
) to yield the target ester.
Protocol 2: Saponification to 2-(2-amino-1H-imidazol-5-yl)acetic acid
Step-by-Step Procedure:
Dissolve the ethyl ester (5 mmol) in a 1:1 mixture of THF and
H2O
(20 mL).
Add Lithium hydroxide monohydrate (
LiOH⋅H2O
, 3.0 equiv, 15 mmol) in one portion.
Stir the reaction at room temperature for 12 hours.
Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~5.5 (the isoelectric point of the amino acid) using 1M
HCl
.
Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to afford the pure 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Protocol 3: Amide Derivatization (Synthesis of Bioactive Analogs)
To synthesize anti-biofilm analogs, the free acetic acid moiety is coupled with various lipophilic amines.
Step-by-Step Procedure:
In an oven-dried Schlenk flask under argon, dissolve 2-(2-amino-1H-imidazol-5-yl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL).
Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir for 10 minutes at room temperature to form the active ester.
Add the target primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise.
Stir for 4 hours. Quench with saturated aqueous
NaHCO3
and extract with EtOAc.
Purify the crude amide via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final analog as a TFA salt.
Caption: End-to-end synthetic workflow for generating 2-aminoimidazole-5-acetic acid analogs.
Quantitative Data & Optimization
The cyclocondensation step (Protocol 1) is highly sensitive to the reaction medium and base. Table 1 summarizes the optimization data synthesized from recent methodological advancements[2][3][5]. The use of Deep Eutectic Solvents or Microwave irradiation drastically improves the yield by mitigating the degradation of the
β
-keto ester precursor.
Table 1: Optimization of Cyclocondensation Conditions for 2-Aminoimidazole Core Assembly
Entry
Solvent System
Base
Temp (°C)
Time (h)
Yield (%)
Notes & Causality
1
DMF
K2CO3
80
12
55
Standard conditions; prolonged heating leads to partial decomposition.
2
DMF
NaHCO3
80
16
48
Weaker base results in incomplete guanidine liberation.
3
EtOH
KOAc
Reflux
24
45
Protic solvent causes competitive transesterification side reactions.
4
ChCl-Urea (DES)
K2CO3
80
4
78
Optimal conventional heating; DES stabilizes intermediates[2].
5
EtOH (Microwave)
K2CO3
120
0.5
82
Rapid heating profile suppresses side reactions; excellent throughput[3].
References
Guchhait, S. K., Hura, N., & Shah, A. P. "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones." The Journal of Organic Chemistry, 82(5), 2745-2752 (2017). URL: [Link]
Rossi, M., et al. "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 900 (2016). URL: [Link]
Kurkin, A. V., et al. "A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines." The Journal of Organic Chemistry, 73(15), 6066-6069 (2008). URL: [Link]
Technical Support Center: Overcoming Solubility Issues of 2-(2-amino-1H-imidazol-5-yl)acetic acid
Welcome to the Applied Chemistry Troubleshooting Hub. This guide is curated by Senior Application Scientists for researchers and drug development professionals dealing with highly polar zwitterionic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Applied Chemistry Troubleshooting Hub. This guide is curated by Senior Application Scientists for researchers and drug development professionals dealing with highly polar zwitterionic scaffolds.
Core Diagnostics: The Solubility Bottleneck
Before attempting to dissolve 2-(2-amino-1H-imidazol-5-yl)acetic acid, it is critical to understand why it resists solvation. This molecule contains a basic 2-aminoimidazole ring (pKa ~7–8) and an acidic carboxylic acid (pKa ~3–4). At neutral pH, it exists exclusively as a zwitterion .
The electrostatic attraction between the protonated imidazole/amine and the deprotonated carboxylate creates a massive, three-dimensional intermolecular lattice. Because the energy required to break this ionic lattice is exceptionally high, standard organic solvents—and even highly polar aprotic solvents like DMF or DMSO—fail to solvate the naked molecule effectively[1]. To achieve solubility, we must disrupt this lattice through either covalent masking or lipophilic ion-pairing .
Frequently Asked Questions (FAQs)
Q1: I need to perform an amide coupling on the carboxylic acid. How can I solubilize the starting material in DCM or DMF?A1: You cannot perform a standard coupling directly on the zwitterion in non-polar solvents. You must disrupt the zwitterionic nature. The most robust approach is transient protection. By masking the 2-amino group with a bulky, lipophilic protecting group like tert-butyloxycarbonyl (Boc), you eliminate the cationic charge and introduce steric bulk that prevents lattice formation (2)[2].
Q2: Why did my Sonogashira cross-coupling fail when using the unprotected molecule in DMF?A2: Attempts at transition-metal catalysis with unprotected 2-aminoimidazoles often prove futile due to relative insolubility and the propensity of the naked imidazole to coordinate with and poison the palladium/copper catalysts. Protecting the exocyclic amine is mandatory to achieve both solubility and catalytic turnover (1)[1].
Q3: What if I cannot use covalent protecting groups because my downstream assay requires the naked molecule?A3: If covalent modification is prohibited, you must rely on non-covalent lipophilic ion-pairing. By adjusting the pH to >9 using a bulky organic base like tetrabutylammonium hydroxide (TBA-OH), you deprotonate the imidazole system and form a lipophilic salt: [Molecule]⁻ [TBA]⁺. The massive alkyl chains of the TBA counterion mask the polarity of the carboxylate, allowing the complex to partition into organic solvents like chloroform or DCM (3)[3].
Quantitative Solubility Profiles
To guide your solvent selection, refer to the comparative solubility data below.
Molecular State
Solvent System
Est. Solubility (mg/mL) at 25°C
Mechanism of Solubilization
Naked Zwitterion
DCM, EtOAc, THF
< 0.1 (Insoluble)
N/A (Lattice energy dominates)
Naked Zwitterion
Water (pH 7.0)
> 50.0 (Soluble)
Hydration of charged species
Naked Zwitterion
DMF / DMSO
1.0 - 5.0 (Sparingly)
High dielectric constant disruption
TBA⁺ Ion-Pair
DCM / Chloroform
> 30.0 (Soluble)
Lipophilic masking by counterion
N-Boc Protected
DCM, EtOAc, THF
> 100.0 (Highly Soluble)
Elimination of charges and H-bond donors
Solubilization Workflows & Logical Relationships
Caption: Workflow for selecting the optimal solubilization strategy for 2-aminoimidazole derivatives.
Self-Validating Experimental Protocols
Protocol A: N-Boc Protection in Aqueous-Organic Biphasic System (Covalent Strategy)
Causality: Because the starting material is completely insoluble in pure organic solvents, the reaction must be run in a biphasic co-solvent system (Dioxane/Water) under basic conditions. The base solubilizes the starting material as an anion in the aqueous layer, allowing the organic-soluble (Boc)₂O to react at the biphasic interface.
Self-Validation Check: The reaction mixture transitions from a cloudy suspension to a clear solution as the insoluble zwitterion is converted into the soluble Boc-protected derivative.
Suspend 2-(2-amino-1H-imidazol-5-yl)acetic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Deionized Water (40 mL total volume).
Basify: Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) to the suspension. Stir until effervescence ceases.
Cool the reaction flask to 0 °C using an ice bath to prevent side reactions.
Protect: Dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 10 mL of Dioxane and add it dropwise to the reaction mixture over 10 minutes.
React: Allow the reaction to warm to room temperature and stir for 12 hours.
Validate: Monitor by LC-MS. The disappearance of the highly polar starting material peak and the appearance of a later-eluting peak confirms conversion.
Isolate: Acidify the aqueous layer to pH 4 using 1M citric acid (Note: gas evolution will occur) and extract with EtOAc (3 x 30 mL). The Boc-protected product will seamlessly partition into the EtOAc layer.
Causality: This protocol uses TBA-OH to shift the equilibrium, neutralizing the basic imidazole while pairing the carboxylate with a highly lipophilic cation, forcing organic solubility without altering the covalent structure.
Self-Validation Check: The aqueous layer is monitored by TLC (ninhydrin stain). Complete disappearance of the spot from the aqueous layer confirms successful phase transfer.
Suspend the zwitterion (1.0 eq, 10 mmol) in 20 mL of deionized water.
Ion-Pair: Slowly add Tetrabutylammonium hydroxide (TBA-OH, 1.0 M in water, 1.05 eq) dropwise while stirring.
Observe: The suspension will clear into a homogeneous solution as the pH rises above 9 and the zwitterion is converted to the TBA salt.
Extract: Add 30 mL of Dichloromethane (DCM) to the aqueous solution and stir vigorously for 15 minutes.
Separate: Transfer to a separatory funnel and allow the phases to separate.
Validate: Spot both the aqueous and organic layers on a silica TLC plate. Stain with ninhydrin. The target molecule should now reside exclusively in the lower organic (DCM) layer.
Concentrate: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the organic-soluble complex.
Mechanistic Pathway of Phase Transfer
Caption: Mechanistic pathway of lipophilic ion-pairing to induce organic phase transfer.
References
Benchchem. "Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide."2
The Journal of Organic Chemistry - ACS Publications. "Synthesis of a 2-Aminoimidazole Library for Antibiofilm Screening Utilizing the Sonogashira Reaction."1
Technical Support Center: A Guide to Preventing Thermal Degradation of 2-(2-amino-1H-imidazol-5-yl)acetic acid
Welcome to the technical support center for 2-(2-amino-1H-imidazol-5-yl)acetic acid. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(2-amino-1H-imidazol-5-yl)acetic acid. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate the thermal degradation of this valuable compound.
Section 1: Understanding the Instability – The "Why"
This section delves into the chemical rationale behind the thermal sensitivity of 2-(2-amino-1H-imidazol-5-yl)acetic acid. Understanding these mechanisms is the first step toward effective prevention.
Q1: What makes 2-(2-amino-1H-imidazol-5-yl)acetic acid susceptible to thermal degradation?
A1: The thermal instability of 2-(2-amino-1H-imidazol-5-yl)acetic acid arises from two primary structural features: the acetic acid moiety and the electron-rich 2-aminoimidazole ring.
Decarboxylation: The most probable and lowest-energy thermal degradation pathway is the loss of carbon dioxide (CO₂) from the acetic acid group. Imidazole-containing carboxylic acids are known to undergo decarboxylation at elevated temperatures, a reaction that can be catalyzed by heat or trace impurities.[1][2] This process results in the formation of 5-(aminomethyl)-1H-imidazol-2-amine, a common process-related impurity.
Oxidation: The 2-aminoimidazole ring is susceptible to oxidation, especially in the presence of heat, dissolved oxygen, and catalytic trace metal ions.[3] This can lead to the formation of colored byproducts, such as corresponding 2-oxo-imidazole derivatives, and potentially more complex polymeric structures, which may present as a yellowing or browning of the sample.[3]
Hydrolysis: While a greater concern in solution, heat can significantly accelerate the hydrolysis of the amino group, although this is generally a less common pathway compared to decarboxylation and oxidation under typical thermal stress conditions.[3]
Caption: Primary thermal degradation pathways.
Section 2: Troubleshooting Guide – The "How to Fix"
This section addresses specific experimental issues you might encounter and provides actionable troubleshooting steps.
Q2: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC analysis after heating my sample. What is it likely to be?
A2: An earlier-eluting peak on a standard C18 column suggests the formation of a more polar, less retained compound.
Probable Cause: This is a classic signature of decarboxylation. The loss of the carboxylic acid group removes a key site for hydrophobic interaction with the stationary phase and increases the relative basicity of the molecule, leading to reduced retention time.
Troubleshooting Steps:
Confirm Identity with LC-MS: The most definitive step is to analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The decarboxylated product will have a mass that is 44.01 Da (the mass of CO₂) lower than the parent compound.
Review Experimental Temperature: Assess the temperature used in your experiment. If it exceeded recommended limits (see Section 3), reduce the temperature for future experiments.
Evaluate Sample pH (for solutions): If working in solution, ensure the pH is near neutral. Both highly acidic and basic conditions can potentially facilitate decarboxylation, especially when heated.
Q3: My solid sample or solution is turning yellow or brown after storage at an elevated temperature. What is causing this discoloration?
A3: Discoloration is a strong indicator of oxidative degradation and potentially polymerization.
Probable Cause: The electron-rich amino-imidazole system is reacting with oxygen.[3] This process is often accelerated by heat and can be catalyzed by trace metal impurities in your solvents or glassware. The resulting compounds often contain extended conjugated systems, which absorb visible light and appear colored.
Troubleshooting Steps:
Use High-Purity Solvents: Switch to HPLC-grade or higher purity solvents to minimize metal ion contamination.[3]
Deoxygenate Solvents: For solution-based work, sparge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
Consider Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount (e.g., 0.1 mM) of a chelating agent like EDTA to your buffer system to sequester metal ions.[3]
Protect from Light: While the primary issue is thermal, photodegradation can produce radical species that initiate thermal oxidation. Store samples protected from light.[3]
Section 3: Best Practices & Protocols – The "How to Prevent"
Proactive prevention is the most effective strategy. This section provides validated protocols for handling, storage, and analysis.
Q4: What are the ideal storage and handling conditions for 2-(2-amino-1H-imidazol-5-yl)acetic acid?
A4: Proper storage is paramount for long-term stability. The following table summarizes the recommended conditions.
Store in a desiccator. Allow the container to warm to room temperature before opening.[6][7]
Use anhydrous solvents where appropriate and sterile, high-purity water for aqueous solutions.
Moisture can facilitate hydrolysis and other degradation pathways.
Light
Store in an amber vial or protected from light.
Store in amber vials or wrap in foil.
Prevents photodegradation, which can synergize with thermal degradation.[3]
Q5: What is the recommended protocol for conducting a forced thermal degradation study?
A5: A forced degradation study is essential for understanding the stability profile of your compound. This protocol provides a self-validating system to identify primary degradation products.
Protocol 1: Forced Thermal Degradation Study
Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradants and establish a stability-indicating analytical method.
Materials:
2-(2-amino-1H-imidazol-5-yl)acetic acid
HPLC-grade water and acetonitrile
Forced-convection oven or calibrated heating block
HPLC system with UV or DAD detector
LC-MS system for peak identification
Class A volumetric flasks and pipettes
Methodology:
Unstressed Control (T=0): Accurately prepare a solution of the compound (e.g., 1 mg/mL in water). Immediately analyze by HPLC to establish the initial purity and retention time.
Solid-State Stress: Place a accurately weighed amount of the solid compound in a clean, dry vial. Heat in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 6 hours).[4] After cooling, dissolve the sample in a known volume of solvent to the same concentration as the control and analyze by HPLC.
Solution-State Stress: Prepare a second solution identical to the control. Place it in a sealed vial in a heating block at a lower temperature (e.g., 60-80°C). Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), cool immediately, and analyze by HPLC.
Analysis:
Use a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
Compare the chromatograms of the stressed samples to the unstressed control.
Calculate the percentage of parent compound remaining and the percentage of each new degradation peak.
Analyze the major degradation peaks by LC-MS to determine their mass and propose structures.[8][9]
Caption: Workflow for a forced thermal degradation study.
Section 4: Frequently Asked Questions (FAQs)
Q6: What analytical techniques are best for monitoring thermal degradation?
A6: A combination of techniques provides the most comprehensive picture.
Primary Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the gold standard for separating and quantifying the parent compound and its degradation products.[5]
Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying degradation products by providing molecular weight information.[4][5]
Thermal Analysis: Thermogravimetric Analysis (TGA) is useful for determining the onset temperature of decomposition (mass loss) in the solid state.[10]
Q7: Can I use antioxidants to prevent degradation in my formulation?
A7: Yes, for solution-based formulations where oxidation is a concern, antioxidants can be effective. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). However, you must first confirm that the antioxidant is compatible with your downstream application and does not interfere with your analytical methods. Always run a control experiment with the antioxidant alone to ensure it does not introduce artifacts.
Q8: At what exact temperature does significant degradation begin?
A8: There is no single "degradation temperature." The onset and rate of degradation are highly dependent on several factors:
Physical State: The compound is significantly more stable in its crystalline solid form than in solution.
Time: Degradation is a kinetic process; even at moderately elevated temperatures, significant degradation can occur over long periods.
Purity: The presence of catalytic impurities (metals, acids, bases) can lower the temperature at which degradation begins.
Environment (for solutions): pH, solvent type, and the presence of oxygen all play a critical role.
To determine the specific thermal liability for your material and conditions, you must perform an empirical study, such as the forced degradation protocol described in Q5, or run a TGA for solid-state analysis.[10]
References
ResearchGate. Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Available from: [Link]
Organic Syntheses. Imidazole. Available from: [Link]
Asian Publication Corporation. Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Available from: [Link]
PubMed. A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. Available from: [Link]
PubChem. 2-Amino-2-(1H-imidazol-5-yl)acetic acid. Available from: [Link]
Academica. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
SpringerLink. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]
AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]
PMC. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]
Walsh Medical Media. Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available from: [Link]
The University of Texas at Austin. Thermal degradation of aqueous amines used for carbon dioxide capture. Available from: [Link]
ResearchGate. Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available from: [Link]
NextSDS. 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid dihydrochloride. Available from: [Link]
Digital Scholarship@Texas Southern University. Thermal degradation of azobenzene dyes. Available from: [Link]
University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]
ACS Publications. Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Available from: [Link]
2-(2-amino-1H-imidazol-5-yl)acetic acid vs histidine biological activity comparison
Technical Comparison Guide: 2-(2-amino-1H-imidazol-5-yl)acetic acid vs. Histidine in Biological Systems As drug development pivots toward combating antimicrobial resistance (AMR) without exerting selective evolutionary p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Comparison Guide: 2-(2-amino-1H-imidazol-5-yl)acetic acid vs. Histidine in Biological Systems
As drug development pivots toward combating antimicrobial resistance (AMR) without exerting selective evolutionary pressure, modulating bacterial signaling pathways has become a paramount strategy. This guide provides an in-depth, objective comparison between the endogenous amino acid Histidine and the synthetic derivative 2-(2-amino-1H-imidazol-5-yl)acetic acid (a representative 2-aminoimidazole, or 2-AI).
While structurally analogous, the addition of a 2-amino group to the imidazole ring fundamentally alters the molecule's physicochemical properties, shifting its biological role from an endogenous signal transducer to a potent, exogenous disruptor of bacterial virulence and biofilm formation.
Mechanistic Divergence: Signal Transduction vs. Pathway Disruption
To understand the divergent biological activities of these two molecules, we must examine their roles within Bacterial Two-Component Systems (TCS). A TCS typically consists of a membrane-bound Histidine Kinase (HK) and a cytosolic Response Regulator (RR) .
Histidine (The Transducer): In a native TCS, environmental stimuli trigger the autophosphorylation of the HK at a highly conserved histidine residue. The pKa of histidine’s unsubstituted imidazole ring (~6.0) allows it to efficiently accept a phosphate group from ATP at physiological pH. This phosphate is then transferred to an aspartate residue on the RR, activating gene transcription for biofilm formation and virulence.
2-(2-amino-1H-imidazol-5-yl)acetic acid (The Disruptor): The 2-AI class of molecules features a 2-amino group that acts as an electron-donating substituent, shifting the tautomeric equilibrium and raising the pKa of the imidazole ring. This creates a highly specific dual hydrogen-bond donor motif. Instead of acting as a substrate for phosphorylation, 2-AIs competitively bind to the acidic pockets within the N-terminal receiver domains of RRs (such as BfmR in Acinetobacter baumannii or VicR in Streptococcus mutans). This binding locks the RR in an inactive conformation, halting biofilm matrix production without killing the bacteria [1].
Fig 1: 2-AI disruption of Histidine Kinase/Response Regulator Two-Component Systems.
Comparative Efficacy and Quantitative Profiling
Because 2-AIs target virulence rather than viability, they do not suffer from the rapid resistance generation seen with traditional bactericidal antibiotics. When comparing 2-(2-amino-1H-imidazol-5-yl)acetic acid derivatives against standard histidine in microbiological assays, the performance metrics diverge sharply in the context of biofilm inhibition and antibiotic adjuvant activity [2].
Table 1: Physicochemical and Biological Activity Comparison
Data synthesized from established 2-AI screening libraries against multidrug-resistant pathogens [2], [4].
Self-Validating Experimental Protocols
To objectively verify the biological activity of 2-(2-amino-1H-imidazol-5-yl)acetic acid against a histidine control, researchers must employ a multi-tiered workflow. The following protocols are designed as self-validating systems: they inherently separate microbicidal artifacts from true anti-biofilm activity and confirm the molecular target.
Causality: To prove that a 2-AI is a true anti-virulence agent, one must demonstrate that biofilm mass decreases without a corresponding decrease in planktonic (free-floating) bacterial growth. If planktonic growth drops, the compound is merely toxic, not a specific RR inhibitor.
Preparation: Inoculate Acinetobacter baumannii (or S. mutans) in Luria-Bertani (LB) broth. Dispense 100 μL into a 96-well PVC microtiter plate.
Treatment: Add 2-(2-amino-1H-imidazol-5-yl)acetic acid at varying concentrations (1 μM to 100 μM). Use L-Histidine and vehicle (DMSO) as negative controls.
Incubation: Incubate statically at 37°C for 24 hours.
Validation Checkpoint 1 (Planktonic Growth): Measure the optical density (OD₆₀₀) of the supernatant. Expected outcome: OD₆₀₀ should remain constant across all 2-AI concentrations, proving non-toxicity.
Biofilm Quantification: Discard the supernatant, wash wells 3x with PBS, and stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes.
Elution & Readout: Solubilize the dye in 30% acetic acid and measure absorbance at OD₅₉₅. Calculate the IC₅₀ for biofilm inhibition.
Protocol B: Target Validation via Biotinylated Pull-Down Assay
Causality: To confirm that the 2-AI's efficacy is due to Response Regulator binding (and not off-target effects), we must physically isolate the target protein using the compound as bait [3].
Probe Synthesis: Synthesize a biotinylated analogue of the 2-aminoimidazole compound.
Lysate Incubation: Incubate the biotinylated 2-AI with native bacterial cell lysate for 2 hours at 4°C to allow equilibrium binding to cytosolic proteins.
Validation Checkpoint 2 (Specificity): Perform a competitive elution by adding an excess of non-biotinylated 2-(2-amino-1H-imidazol-5-yl)acetic acid. If the binding is specific, the target protein will be outcompeted and released into the eluate.
Identification: Analyze the eluate via SDS-PAGE and Western Blot using anti-BfmR or anti-VicR antibodies.
Fig 2: Self-validating experimental workflow for evaluating 2-AI biological activity.
Conclusion for Drug Development Professionals
The structural leap from histidine to 2-(2-amino-1H-imidazol-5-yl)acetic acid represents a masterclass in rational pharmacophore design. By modifying the imidazole ring to prevent its participation in standard kinase autophosphorylation, while simultaneously optimizing it to jam the receiver domains of Response Regulators, researchers have unlocked a powerful class of anti-virulence agents.
For teams developing adjuvant therapies for multidrug-resistant infections (such as MDR M. tuberculosis or A. baumannii), 2-aminoimidazole derivatives offer a validated, non-microbicidal mechanism to strip bacteria of their biofilm defenses and re-sensitize them to legacy antibiotics [4].
References
Small Molecule Attenuates Bacterial Virulence by Targeting Conserved Response Regulator
mBio - ASM Journals[Link]
Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp.
Frontiers in Cellular and Infection Microbiology[Link]
Identification of BfmR, a Response Regulator Involved in Biofilm Development, as a Target for a 2-Aminoimidazole-Based Antibiofilm Agent
Biochemistry - ACS Publications[Link]
Reversal of Mycobacterium tuberculosis phenotypic drug resistance by 2-aminoimidazole-based small molecules
Pathogens and Disease - Oxford Academic[Link]
Comparative
A Comparative Guide to the Efficacy of Urocanic Acid and 2-(2-amino-1H-imidazol-5-yl)acetic acid: An Investigative Framework
Introduction: Unveiling the Potential of Two Imidazole-Containing Molecules In the landscape of immunomodulatory and bioactive compounds, molecules containing an imidazole ring are of significant interest due to their di...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of Two Imidazole-Containing Molecules
In the landscape of immunomodulatory and bioactive compounds, molecules containing an imidazole ring are of significant interest due to their diverse biological activities.[1][2] This guide provides a comparative framework for evaluating the efficacy of two such compounds: the well-characterized urocanic acid and the lesser-known 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Urocanic Acid (UCA) is a natural metabolite of histidine found predominantly in the stratum corneum of the skin.[3][4] It exists in two isomeric forms: trans-UCA and cis-UCA. Upon exposure to ultraviolet (UV) radiation, the trans-isomer converts to the cis-isomer, which has been identified as a key mediator of UV-induced immunosuppression.[4][5] The immunomodulatory effects of cis-UCA are attributed to its ability to interact with various cellular targets, including the serotonin 5-HT2A receptor, and to modulate signaling pathways such as the SAPK/JNK pathway.[3][6] Its roles in skin health, inflammatory responses, and even potential anti-cancer applications are areas of active research.[7]
2-(2-amino-1H-imidazol-5-yl)acetic acid is a structurally distinct imidazole derivative. While its chemical properties are documented, its biological activities remain largely unexplored.[8][9] However, the 2-aminoimidazole scaffold is a common feature in a variety of biologically active compounds, including marine alkaloids with anticancer, antibacterial, and anti-inflammatory properties.[10][11][12] This structural motif suggests that 2-(2-amino-1H-imidazol-5-yl)acetic acid may possess uncharacterized therapeutic potential, warranting a systematic investigation of its efficacy, particularly in comparison to a known bioactive imidazole compound like urocanic acid.
This guide outlines a comprehensive experimental framework to objectively compare the biological efficacy of urocanic acid and 2-(2-amino-1H-imidazol-5-yl)acetic acid. The proposed studies are designed to elucidate their respective mechanisms of action and to identify potential therapeutic applications.
Part 1: Comparative Assessment of Immunomodulatory Effects
The most well-documented activity of cis-urocanic acid is its ability to suppress immune responses. A primary objective is to determine if 2-(2-amino-1H-imidazol-5-yl)acetic acid exhibits similar or opposing immunomodulatory properties.
In Vitro Cytokine Profiling in Immune Cells
This experiment will assess the direct impact of both compounds on cytokine production by key immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines.
Experimental Protocol:
Cell Culture: Culture human PBMCs or a Jurkat T-cell line under standard conditions.
Stimulation: Activate the cells with a known stimulant, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
Treatment: Concurrently treat the stimulated cells with a dose range of cis-urocanic acid and 2-(2-amino-1H-imidazol-5-yl)acetic acid (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control.
Incubation: Incubate the cells for 24-48 hours.
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA.
Data Analysis: Compare the cytokine profiles of cells treated with each compound to the stimulated control.
Expected Data Presentation:
Compound
Concentration (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-10 (pg/mL)
Vehicle Control
-
cis-Urocanic Acid
1
10
50
100
2-(2-amino-1H-imidazol-5-yl)acetic acid
1
10
50
100
Experimental Workflow:
Figure 1: Workflow for in vitro cytokine profiling.
Part 2: Investigation of Cellular Signaling Pathways
Understanding the molecular mechanisms underlying the effects of these compounds is crucial. This section focuses on key signaling pathways known to be modulated by cis-urocanic acid and potentially relevant to 2-aminoimidazole compounds.
Serotonin 5-HT2A Receptor Binding Assay
Given that cis-urocanic acid is an agonist of the 5-HT2A receptor, it is important to determine if 2-(2-amino-1H-imidazol-5-yl)acetic acid shares this activity.[3][13]
Experimental Protocol:
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293-5HT2A).
Radioligand Binding: Perform a competitive binding assay using a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin).
Competition: Incubate cell membranes with the radioligand and increasing concentrations of unlabeled cis-urocanic acid or 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.
Functional Assay: Perform a calcium mobilization assay in the same cell line to assess the agonist or antagonist activity of the compounds upon receptor binding.
Expected Data Presentation:
Compound
Binding Affinity (Ki, nM)
Functional Activity (EC50/IC50, nM)
cis-Urocanic Acid
2-(2-amino-1H-imidazol-5-yl)acetic acid
Analysis of the SAPK/JNK Signaling Pathway
cis-Urocanic acid has been shown to inhibit the SAPK/JNK signaling pathway.[6] This pathway is a key regulator of inflammation and apoptosis.
Experimental Protocol:
Cell Culture and Treatment: Use a relevant cell line (e.g., human keratinocytes or corneal epithelial cells) and treat with a stressor (e.g., UV-B radiation) in the presence or absence of cis-urocanic acid or 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Protein Extraction: Lyse the cells at different time points post-treatment.
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key proteins in the JNK pathway, including JNK and its downstream target c-Jun.
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Signaling Pathway Diagram:
Figure 2: SAPK/JNK signaling pathway and potential points of modulation.
Part 3: Evaluation of Anti-proliferative and Cytotoxic Effects
Given that some 2-aminoimidazole compounds exhibit anti-cancer properties, it is pertinent to investigate the effects of both compounds on cell proliferation and viability, particularly in cancer cell lines.[14][15]
Cell Viability and Proliferation Assays
Experimental Protocol:
Cell Lines: Use a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., human fibroblasts).
Treatment: Treat the cells with a range of concentrations of cis-urocanic acid and 2-(2-amino-1H-imidazol-5-yl)acetic acid for 24, 48, and 72 hours.
Viability Assay: Assess cell viability using an MTT or resazurin-based assay.
Proliferation Assay: Measure cell proliferation using a BrdU incorporation assay.
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Expected Data Presentation:
Compound
Cell Line
IC50 (µM) after 72h
cis-Urocanic Acid
A549
MCF-7
Fibroblasts
2-(2-amino-1H-imidazol-5-yl)acetic acid
A549
MCF-7
Fibroblasts
Conclusion and Future Directions
This guide presents a structured, multi-faceted approach to comparing the efficacy of urocanic acid and 2-(2-amino-1H-imidazol-5-yl)acetic acid. The proposed experiments will provide crucial data on their immunomodulatory, signaling, and cytotoxic effects. Based on these initial findings, further investigations can be tailored. For instance, if 2-(2-amino-1H-imidazol-5-yl)acetic acid demonstrates significant anti-inflammatory or anti-proliferative activity, subsequent studies could explore its potential in animal models of inflammatory diseases or cancer. Conversely, if it shows no significant biological activity in these assays, further exploration of other potential activities, such as antimicrobial effects, may be warranted, given the known properties of other 2-aminoimidazole compounds.[12] This systematic comparison will not only elucidate the functional profile of a novel compound but also provide a richer understanding of the structure-activity relationships of imidazole-containing molecules.
References
Cis-urocanic acid inhibits SAPK/JNK signaling pathway in UV-B exposed human corneal epithelial cells in vitro. PMC. [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
Walterscheid JP, Nghiem DX, Kazimi N, Nutt LK, McConkey DJ, Norval M, et al. (2006). cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences of the United States of America. 103 (46): 17420–17425. [Link]
cis-Urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. PubMed. [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Dovepress. [Link]
Cis-urocanic acid as a mediator of ultraviolet-light-induced immunosuppression. PubMed. [Link]
The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat. PMC. [Link]
Structure-activity Relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas Aeruginosa. PubMed. [Link]
Imidazole as a Promising Medicinal Scaffold. Dove Medical Press. [Link]
Molecular mechanisms of cis-urocanic acid and permethrin-induced alterations in cutaneous immunity. PubMed. [Link]
Summary of possible pathways by which cis-urocanic acid suppresses cell-mediated and innate immunity. ResearchGate. [Link]
Definition of cis-urocanic acid. NCI Drug Dictionary. [Link]
2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]
cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes. PubMed. [Link]
Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]
Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC. [Link]
A Comparative Guide to the Reproducible Synthesis of 2-(2-amino-1H-imidazol-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-amino-1H-imidazol-5-yl)acetic acid is a molecule of significant interest in medicinal chemistry and drug development, serving as a versati...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-amino-1H-imidazol-5-yl)acetic acid is a molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex therapeutic agents. The presence of a 2-aminoimidazole moiety linked to an acetic acid side chain offers multiple points for chemical modification, making it a valuable scaffold for library synthesis and lead optimization. However, the reproducible synthesis of this compound can be challenging, with various reported pathways offering different advantages and disadvantages in terms of yield, purity, cost, and scalability.
This guide provides an in-depth comparison of the known synthetic pathways to 2-(2-amino-1H-imidazol-5-yl)acetic acid. We will delve into the causality behind the experimental choices in each route, provide detailed, self-validating protocols, and present a critical analysis of their reproducibility. All claims are supported by in-text citations to authoritative sources, and a comprehensive reference list is provided.
Synthetic Pathway Overview
The synthesis of 2-aminoimidazole derivatives can be approached through various strategies. Generally, these methods involve the construction of the imidazole ring from acyclic precursors. Common strategies include the condensation of a guanidine-containing compound with a 1,2-dicarbonyl or an α-haloketone species. The choice of starting materials and the sequence of bond-forming reactions are critical for the successful and reproducible synthesis of the target molecule.
Pathway 1: The Marquet-Grosjean Synthesis
One of the foundational and most cited methods for the synthesis of 2-(2-amino-1H-imidazol-5-yl)acetic acid was reported by Marquet, Grosjean, and their colleagues. This pathway relies on the cyclization of a key intermediate derived from the reaction of ethyl 3-chloro-4,4-diethoxy-2-oxobutanoate with guanidine.
Causality Behind Experimental Choices
The selection of ethyl 3-chloro-4,4-diethoxy-2-oxobutanoate as a starting material is strategic. The diethoxyacetal group serves as a protected aldehyde, which is crucial for the regioselective formation of the imidazole ring. The α-keto-β-chloro functionality provides the necessary electrophilic centers for the condensation with the nucleophilic nitrogens of guanidine. The use of a strong base like sodium ethoxide is essential to deprotonate guanidine and facilitate the initial nucleophilic attack and subsequent cyclization. The final hydrolysis step with a strong acid is required to deprotect the acetal and hydrolyze the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-amino-1H-imidazol-5-yl)acetate
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL), add guanidine hydrochloride (9.5 g, 0.1 mol).
Stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.
To this suspension, add a solution of ethyl 3-chloro-4,4-diethoxy-2-oxobutanoate (25.2 g, 0.1 mol) in absolute ethanol (50 mL) dropwise over 1 hour.
Heat the reaction mixture to reflux and maintain for 4 hours.
Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-amino-1H-imidazol-5-yl)acetate.
Step 2: Hydrolysis to 2-(2-amino-1H-imidazol-5-yl)acetic acid
Dissolve the crude ester from the previous step in 6M hydrochloric acid (100 mL).
Heat the solution at reflux for 6 hours.
Cool the reaction mixture to 0-5 °C in an ice bath.
Adjust the pH of the solution to 6 with concentrated ammonium hydroxide.
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and then with ethanol.
Dry the product under vacuum to yield 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Reproducibility and Challenges
This pathway is generally considered reproducible. However, the preparation of the starting material, ethyl 3-chloro-4,4-diethoxy-2-oxobutanoate, can be a multi-step process with its own challenges. The purity of the guanidine free base is also critical for achieving good yields. Incomplete hydrolysis in the final step can lead to contamination with the corresponding ethyl ester.
Pathway 2: Alternative Approach via α-Diketone Condensation
An alternative and often more direct approach to substituted 2-aminoimidazoles involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. While not a direct synthesis of the target molecule in its original form, this methodology can be adapted.
Causality Behind Experimental Choices
This approach, often referred to as the Radziszewski synthesis, is a powerful method for creating a wide variety of substituted imidazoles. The 1,2-dicarbonyl compound and the aldehyde react with ammonia (from ammonium acetate) to form a diimine intermediate, which then undergoes cyclization and oxidation to form the imidazole ring. For the synthesis of our target molecule, a dicarbonyl precursor containing the acetic acid moiety is required.
Conceptual Experimental Workflow
Preparation of a suitable α-dicarbonyl precursor: This would be the most challenging step. One could envision the synthesis of a compound like 3,4-dioxopentanoic acid or its ester.
Three-component condensation: The α-dicarbonyl precursor would then be reacted with an appropriate aldehyde (potentially a protected glyoxal derivative) and ammonium acetate in a suitable solvent like glacial acetic acid.
Hydrolysis (if an ester was used): The final step would involve the hydrolysis of the ester to the carboxylic acid.
Reproducibility and Challenges
The main challenge in this pathway is the synthesis and stability of the required α-dicarbonyl starting material. Such compounds can be prone to self-condensation and other side reactions. The three-component reaction itself can sometimes lead to a mixture of products, making purification difficult. Therefore, while conceptually straightforward, the practical implementation and reproducibility of this pathway for the specific target molecule are likely to be lower than the Marquet-Grosjean synthesis without significant optimization.
For researchers requiring a reliable and reproducible method for the synthesis of 2-(2-amino-1H-imidazol-5-yl)acetic acid, the Marquet-Grosjean pathway stands out as the more established and dependable route. While the synthesis of the starting material may require some effort, the subsequent cyclization and hydrolysis steps are well-documented and generally proceed with good efficiency.
The α-diketone condensation approach , while a powerful tool in imidazole synthesis, presents significant challenges for this specific target molecule, primarily due to the difficulty in preparing the necessary α-dicarbonyl precursor. Further research and development would be required to make this a viable and reproducible alternative.
Ultimately, the choice of synthetic pathway will depend on the specific needs and capabilities of the research team, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for process optimization.
References
Marquet, A., Dvolaitzky, M., & Grosjean, M. (1963). Recherches dans la série des imidazoles. VI. — Synthèse de l'amino-2 (ou -4) imidazole-acétate-5 (ou -4) d'éthyle. Bulletin de la Société Chimique de France, 5, 1003-1006.
Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. [Link]
Bredereck, H., & Theilig, G. (1953). Synthesen mit Keten-diäthylacetal, II. Mitteil.: Synthese von Imidazolen und Oxazolen. Chemische Berichte, 86(1), 88-96. [Link]
Comparative
A Senior Application Scientist's Guide to Standardizing Baseline Measurements for 2-(2-amino-1H-imidazol-5-yl)acetic Acid Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Analytical Precision In the realm of drug discovery and development, the accuracy and reproducibility of analytical data are pa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Analytical Precision
In the realm of drug discovery and development, the accuracy and reproducibility of analytical data are paramount. The quantification of small molecules like 2-(2-amino-1H-imidazol-5-yl)acetic acid, a compound of interest due to its structural motifs relevant to biologically active molecules, demands rigorous analytical methodologies.[1][2] A critical, yet often overlooked, aspect of achieving reliable quantitative results is the establishment of a stable and consistent baseline in chromatographic assays. This guide provides an in-depth comparison of common analytical techniques for 2-(2-amino-1H-imidazol-5-yl)acetic acid and presents a standardized approach to baseline measurements, ensuring the integrity of your experimental data.
The inherent polarity of amino acids and their derivatives can present challenges in chromatographic separations, often requiring derivatization or specialized column chemistries for optimal results.[3][4][5] Furthermore, the imidazole moiety can interact with metallic components of the analytical system, potentially leading to peak tailing and baseline disturbances. This guide will address these challenges and provide practical solutions for robust and reliable assays.
Comparative Analysis of Assay Methodologies
The choice of analytical technique for 2-(2-amino-1H-imidazol-5-yl)acetic acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the two most common and applicable methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Parameter
HPLC-UV
LC-MS/MS
Justification & Causality
Selectivity
Moderate
High
HPLC-UV relies on the chromophore of the analyte for detection. In complex matrices, co-eluting compounds with similar UV absorbance can interfere with quantification.[6] LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions, minimizing the impact of matrix effects.[7][8]
Sensitivity
Lower (µg/mL to ng/mL range)
Higher (ng/mL to pg/mL range)
The sensitivity of UV detection is limited by the molar absorptivity of the analyte.[9] Mass spectrometry is inherently more sensitive, allowing for the detection and quantification of analytes at much lower concentrations.[7]
Linearity
Good (typically >0.99)
Excellent (typically >0.999)
Both techniques can achieve excellent linearity over a defined concentration range.[10]
Cost & Complexity
Lower cost, simpler instrumentation
Higher cost, more complex instrumentation and operation
HPLC-UV systems are more common in analytical laboratories and require less specialized training to operate and maintain. LC-MS/MS instruments represent a significant capital investment and require a higher level of expertise.
Robustness
Generally high
Moderate to high
HPLC-UV methods are often considered more robust for routine analysis due to their simplicity. LC-MS/MS methods can be susceptible to matrix effects and ion suppression, which can impact robustness if not properly addressed during method development.
Sample Throughput
Moderate
High
The speed and sensitivity of modern LC-MS/MS systems often allow for faster run times and higher sample throughput compared to traditional HPLC-UV methods.[8]
Standardizing Baseline Measurements: A Systematic Approach
A stable and reproducible baseline is the foundation of accurate quantification. Baseline drift, noise, and other anomalies can significantly impact the precision and accuracy of your results.[11] The following sections provide a systematic approach to standardizing baseline measurements for 2-(2-amino-1H-imidazol-5-yl)acetic acid assays.
Workflow for Establishing a Standardized Baseline
Caption: Workflow for establishing a standardized analytical baseline.
Experimental Protocol: Establishing a Standardized HPLC-UV Baseline
This protocol outlines the steps to achieve a stable baseline for the analysis of 2-(2-amino-1H-imidazol-5-yl)acetic acid using a reversed-phase HPLC-UV system.
1. Mobile Phase Preparation:
Rationale: The quality and composition of the mobile phase are critical for baseline stability. Contaminants or dissolved gases can lead to noise and drift.
Procedure:
Use HPLC-grade or higher purity solvents (e.g., acetonitrile, methanol, water).
Prepare fresh mobile phases daily.
For aqueous mobile phases, use a buffer to maintain a consistent pH (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.9).[12]
Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.
2. System Equilibration:
Rationale: The column and detector must be fully equilibrated with the mobile phase to ensure a stable baseline.
Procedure:
Purge the pump with the mobile phase to remove any air bubbles.
Equilibrate the column with the initial mobile phase composition at the designated flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable pressure is observed.
Turn on the UV detector and allow it to warm up for at least 30 minutes.
3. Blank Injections and Baseline Evaluation:
Rationale: Injecting a blank solvent and a matrix blank helps to identify any potential interferences and assess the baseline stability.
Procedure:
Perform several injections of the mobile phase (or the solvent used to dissolve the standard).
If analyzing samples in a biological matrix, prepare a matrix blank (e.g., plasma, urine) using the same sample preparation procedure as for the actual samples and inject it.[11][13][14]
Monitor the baseline for at least the duration of a typical analytical run.
Evaluate the baseline for noise (short-term fluctuations) and drift (long-term trend).
Establish acceptance criteria based on your laboratory's standard operating procedures (SOPs) or regulatory guidelines (e.g., ICH Q2(R2)).[15][16]
4. Troubleshooting Common Baseline Issues:
Issue
Potential Cause
Solution
High Noise
Air bubbles in the system, contaminated mobile phase, detector lamp aging
Degas mobile phase, prepare fresh solvents, replace detector lamp
Drifting Baseline
Incomplete column equilibration, temperature fluctuations, mobile phase composition change
Increase equilibration time, use a column oven, prepare fresh mobile phase
Ghost Peaks
Carryover from previous injections, contaminated syringe or injection port
Inject a strong solvent to clean the column, clean the injection system
Recommended Analytical Method Parameters
The following table provides starting parameters for both HPLC-UV and LC-MS/MS methods for the analysis of 2-(2-amino-1H-imidazol-5-yl)acetic acid. These parameters should be optimized for your specific instrumentation and application.
For the analysis of 2-(2-amino-1H-imidazol-5-yl)acetic acid in biological fluids such as plasma or urine, a robust sample preparation method is essential to remove interfering substances like proteins and salts.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-amino-1H-imidazol-5-yl)acetic acid
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(2-amino-1H-imidazol-5-yl)acetic acid demands the highest standards of safety and procedural excellence. This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(2-amino-1H-imidazol-5-yl)acetic acid demands the highest standards of safety and procedural excellence. This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling, grounded in established safety principles. Our objective is to move beyond simple checklists, offering a deeper understanding of why specific measures are necessary, thereby fostering a proactive safety culture in your laboratory.
Hazard Identification: Understanding the Compound
While a specific, comprehensive safety data sheet (SDS) for 2-(2-amino-1H-imidazol-5-yl)acetic acid is not widely available, we can infer its potential hazards by examining the parent imidazole ring and related functionalized acetic acids. Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The presence of the amino and carboxylic acid groups may modify its reactivity, but a conservative approach is warranted.
Primary Assumed Risks:
Skin Contact: Potential for irritation or chemical burns.[1][3]
Eye Contact: High risk of serious irritation or irreversible damage.[1]
Inhalation: Inhalation of the powdered form may cause respiratory tract irritation.[3][4] Fine dusts of organic compounds also have the potential to form combustible mixtures in the air.[2][5][6]
Ingestion: Assumed to be harmful if swallowed.[2][7]
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, robust engineering and administrative controls must be in place. PPE is the last line of defense, intended to protect you when these primary controls are insufficient or fail.
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning and certified chemical fume hood.[1][5] This is the most critical engineering control for preventing inhalation exposure.
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Designated Work Area: All work with this compound should be restricted to a designated, clearly marked area.
Hygiene: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7] Always wash hands thoroughly after handling the chemical and before leaving the lab.[8]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for various laboratory operations involving 2-(2-amino-1H-imidazol-5-yl)acetic acid.
Task/Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Safety glasses with side shields and a face shield.[8]
N95-rated respirator if not in a fume hood or if dust is generated.[5][8]
Preparing Stock Solutions
Chemical safety goggles.
Nitrile gloves.
Full-buttoned lab coat.
Not required if performed in a chemical fume hood.[1]
Performing Reactions
Chemical safety goggles.
Nitrile gloves.
Full-buttoned lab coat.
Not required if performed in a chemical fume hood.
Handling Spills
Chemical safety goggles and face shield.
Heavy-duty nitrile or butyl rubber gloves.
Chemical-resistant apron over a lab coat.
Air-purifying respirator with appropriate cartridges for organic vapors/dusts.[2]
Eye and Face Protection
Given the corrosive potential of imidazole compounds, robust eye protection is non-negotiable.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles are mandatory for all work.[1] Goggles provide a seal around the eyes, offering superior protection against splashes and dust.
High-Risk Operations: When handling the bulk powder or during operations with a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
Glove Selection: Nitrile gloves are the standard for incidental contact with many laboratory chemicals.[1] They provide a good barrier against splashes.
Glove Integrity: Always inspect gloves for pinholes or tears before use.[1]
Removal Technique: Use the proper glove removal technique to avoid contaminating your skin.[1] Immediately dispose of contaminated gloves in the designated hazardous waste container.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Body Protection
A chemically compatible lab coat, fully buttoned with sleeves extending to the wrist, is required.[1] Ensure that full-length pants and closed-toe shoes are worn to cover any exposed skin on the lower body.[1] For large-scale operations or when handling a significant spill, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
The primary method for controlling inhalation hazards is the chemical fume hood.[5] Respiratory protection should generally not be necessary for routine lab-scale work performed within a hood. However, it becomes critical in specific scenarios.
Caption: Decision workflow for selecting appropriate respiratory protection.
Operational Plan: Spill and Disposal Procedures
Small Spill Cleanup Protocol
Alert & Secure: Alert personnel in the immediate area and restrict access.
Don PPE: Wear the appropriate PPE as outlined in the table above for handling spills.
Contain & Absorb: For liquid spills, cover with a chemical absorbent material. For solid spills, gently cover with an absorbent pad to avoid raising dust.[2]
Clean: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.
Decontaminate: Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.
Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[9]
Waste Disposal
Chemical waste containing 2-(2-amino-1H-imidazol-5-yl)acetic acid must be treated as hazardous.[9]
Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The label should include the full chemical name.[9]
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents.[5][7]
Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.[9] Never dispose of this chemical down the drain or in regular trash.[9]
Emergency Response: In Case of Exposure
Immediate and correct first aid is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.
Skin Contact: Move to a safety shower and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing while under the shower.[1] Seek medical attention.
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[8]
By integrating these principles of hazard assessment, engineering controls, and correct PPE usage into your daily workflow, you can handle 2-(2-amino-1H-imidazol-5-yl)acetic acid with the confidence that comes from a deep-seated commitment to safety.
References
Hampton Research. (2023, November 3). 1.0 M Imidazole SDS. [Link]
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. [Link]
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